(2S,4S)-acide 2-amino-4-hydroxypentanedioïque

Vue d'ensemble

Description

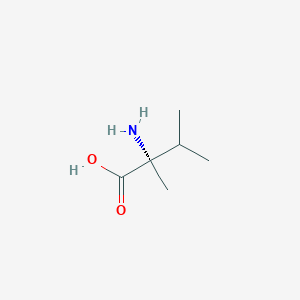

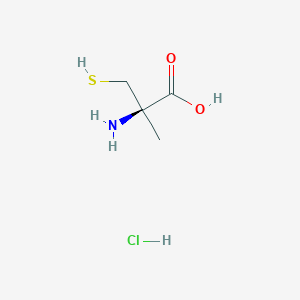

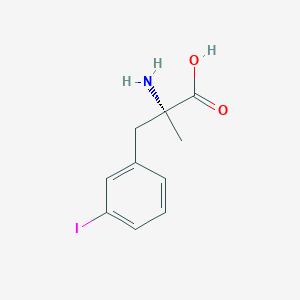

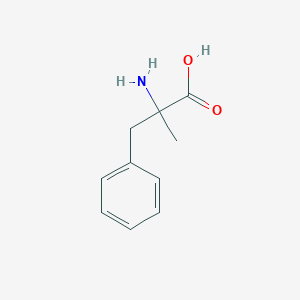

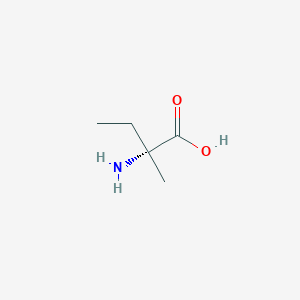

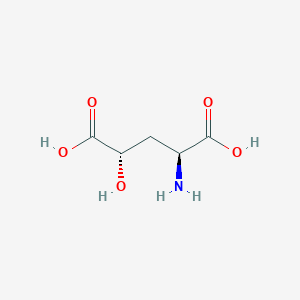

“(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is also known as allo-gamma-hydroxyglutamic acid and threo-4-hydroxy-l-glutamic acid . It’s a chemical compound with the CAS Number 3913-68-6 .

Molecular Structure Analysis

The molecular structure of a compound is crucial in understanding its properties and reactivity. While specific information on the molecular structure analysis of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available, techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are commonly used for structural analysis .Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the transformation of reactants into products under various conditions . Unfortunately, specific information on the chemical reactions involving “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are key to understanding its behavior in different environments. Unfortunately, specific information on the physical and chemical properties of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available .Applications De Recherche Scientifique

- L’incorporation d’acides aminés non canoniques (ncAA) a élargi le répertoire des acides aminés disponibles pour l’ingénierie des protéines. Les chercheurs peuvent introduire des acides aminés dotés de fonctionnalités non natives, telles que des poignées réactives bio-orthogonales (par exemple, des azides et des alcynes) et des chaînes latérales fluorées hydrophobes .

- Par exemple, un remplacement résiduel spécifique efficace de la méthionine par de l’azidonorleucine dans une protéine fluorescente verte modifiée a été obtenu à l’aide de systèmes d’expression bactérienne. Cela permet d’introduire un seul site réactif pour la cycloaddition azide-alcyne à promotion de la contrainte .

- Le fucoïdan, un composé naturel que l’on trouve dans les algues, a des effets thérapeutiques. Une structure de fucoïdan spécifique contient une unité de répétition de tétrasaccharide avec un squelette de [→3Fuc (2S, 4S) α1→3Fucα1→3Fuc(4S) α1→3Fucα1→]n. Cette structure a été associée à des effets thérapeutiques pour le MetS .

- La séparation chirale est cruciale pour produire des composés chiraux énantiopurs. Les chercheurs visent à séparer les racémates synthétisés par des moyens chimiques. L’étude des stratégies de séparation chirale implique la compréhension de la stéréochimie des molécules, y compris des acides aminés comme l’acide (2S,4S)-2-amino-4-hydroxypentanedioïque .

Ingénierie des protéines et acides aminés non canoniques (ncAA)

Syndrome métabolique (MetS)

Stratégies de séparation chirale

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of (2S,4S)-2-amino-4-hydroxypentanedioic acid is the 6-oxocamphor hydrolase enzyme . This enzyme is found in Rhodococcus sp., a type of bacteria .

Mode of Action

The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .

Biochemical Pathways

It is known that the compound plays a role in the metabolism of the bacterium rhodococcus sp, specifically in the breakdown of the bicyclic beta-diketone 6-oxocamphor .

Result of Action

The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound is produced via a retro-Claisen reaction catalyzed by the 6-oxocamphor hydrolase enzyme .

Action Environment

The action of (2S,4S)-2-amino-4-hydroxypentanedioic acid is influenced by the environment in which it is present. The compound is active in the bacterial environment of Rhodococcus sp., where it interacts with the 6-oxocamphor hydrolase enzyme . The efficacy and stability of the compound may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Propriétés

IUPAC Name |

(2S,4S)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3913-68-6, 17093-75-3 | |

| Record name | (4S)-4-Hydroxy-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glutamic acid, 4-hydroxy-, (4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | allo-gamma-Hydroxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.